Physical and chemical properties of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
Physical and chemical properties of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
An In-depth Technical Guide to (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic α-amino acid that holds significant interest within the fields of medicinal chemistry and materials science. As a halogenated derivative of 2-thienylalanine, it combines the structural motifs of an amino acid with a thiophene ring, a well-recognized "privileged scaffold" in drug design.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights into its reactivity, stability, synthesis, and characterization. The presence of a bromine atom provides a versatile chemical handle for further synthetic elaboration via cross-coupling reactions, while the amino acid moiety offers opportunities for peptide incorporation and modulation of physicochemical properties to enhance pharmacokinetic profiles.[1][] Understanding these characteristics is paramount for its effective application in the development of novel therapeutics and advanced materials.
Introduction
The intersection of amino acid chemistry and heterocyclic scaffolds has yielded numerous compounds with profound biological activity. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known as D-2-(5-bromothienyl)alanine, belongs to this promising class of molecules.[4] Its structure is notable for three key features: an α-amino acid backbone, a five-membered aromatic thiophene ring, and a bromine substituent at the 5-position of the ring.
Thiophene derivatives are integral to a wide range of FDA-approved drugs, valued for their ability to mimic phenyl rings while offering distinct electronic properties and metabolic profiles.[2] The amino acid component can improve aqueous solubility and provides the potential to engage with biological transporters, a common strategy in prodrug design to enhance bioavailability.[5][6] This unique combination of features makes (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid a valuable building block for creating complex molecules with tailored biological and material properties.
Molecular Structure and Identifiers
A precise understanding of the molecule's structure and its standardized identifiers is fundamental for any research application.
Caption: 2D Chemical Structure of the Topic Compound.
Table 1: Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid | PubChem[4] |
| CAS Number | 264903-54-0 | PubChem[4] |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[4] |
| InChIKey | LKORPMMOJAJYLC-RXMQYKEDSA-N | PubChem[4] |
| SMILES | C1=C(SC(=C1)Br)CN | PubChem[4] |
| Synonyms | D-2-(5-bromothienyl)alanine, (2R)-amino-3-(5-bromo-thiophen-2-yl)-propionic acid | PubChem[4] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for designing experiments, formulating solutions, and predicting pharmacokinetic behavior.
Table 2: Summary of Physicochemical Data
| Property | Value | Details and Implications |
| Molecular Weight | 250.12 g/mol | (Computed) A key value for all stoichiometric calculations.[4] |
| XLogP3 | -0.7 | (Computed) This negative value suggests the compound is predominantly hydrophilic, which typically correlates with good aqueous solubility but may indicate lower passive membrane permeability.[4] |
| Hydrogen Bond Donors | 3 (amino and carboxyl groups) | (Computed) Contributes to aqueous solubility and potential for specific interactions with biological targets.[4] |
| Hydrogen Bond Acceptors | 4 (oxygen and sulfur atoms) | (Computed) Influences solubility and receptor binding capabilities.[4] |
| Solubility | Soluble in organic solvents like ether and alcohol; generally insoluble in water.[2] | The amino acid moiety enhances solubility in polar protic solvents, particularly at pH values where it exists as a zwitterion. The bromothiophene group contributes to solubility in less polar organic media. |
| Stability | Air- and light-sensitive. | Thiophene rings are susceptible to oxidation.[7] Storage under an inert atmosphere in a dark, cool environment is recommended to prevent degradation.[8] |
Chemical Properties and Reactivity
The compound's reactivity is governed by its three primary functional components: the brominated thiophene ring, the carboxylic acid, and the primary amine.
Reactivity of the Bromothiophene Ring
The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene.[1][9]
-
Electrophilic Aromatic Substitution: The C2 and C5 positions of thiophene are most susceptible to electrophilic attack.[9] In this molecule, the C5 position is blocked by bromine, directing potential substitutions (e.g., nitration, acylation) to the remaining C3 or C4 positions, though these are generally less reactive.
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Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a highly versatile functional group for synthetic chemistry. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[1] This allows for the straightforward introduction of aryl, alkyl, or vinyl groups at the C5 position, making it an excellent scaffold for building molecular complexity.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized by strong oxidizing agents or even slowly by atmospheric oxygen, leading to the formation of thiophene S-oxides or S,S-dioxides (sulfones).[7] This transformation alters the ring's aromaticity and electronic properties, which can lead to a loss of biological activity or increased toxicity.[7][8]
Reactivity of the Amino Acid Moiety
The propanoic acid backbone exhibits reactivity typical of α-amino acids.
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Amide Bond (Peptide) Formation: The primary amine can act as a nucleophile to form amide bonds with activated carboxylic acids, allowing for its incorporation into peptide chains.
-
Esterification: The carboxylic acid can be converted to an ester, a common strategy for creating prodrugs to mask the polar carboxyl group and improve cell permeability.[]
-
N-Alkylation/Acylation: The amine can be modified through reactions with alkyl halides or acyl chlorides to introduce new functional groups.
Synthesis and Characterization Protocols
While numerous suppliers offer this compound, understanding its synthesis and analytical characterization is crucial for quality control and derivative design.
Representative Synthesis Workflow
A plausible synthetic route starts from commercially available 2-bromothiophene and proceeds through a multi-step sequence to construct the D-alanine side chain. The choice of a chiral auxiliary or an enzymatic resolution step is critical to establish the desired (R)-stereochemistry.
Caption: A logical workflow for the synthesis of the target compound.
Protocol for a Representative Synthesis (Malonic Ester Route)
Expertise & Experience Insight: This protocol employs the robust malonic ester synthesis, a classic and reliable method for constructing α-amino acids. The final enzymatic resolution is a highly efficient method for obtaining enantiomerically pure products.
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Bromomethylation of 2-Bromothiophene: To a solution of 2-bromothiophene in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until starting material is consumed (monitored by TLC). Cool, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-5-(bromomethyl)thiophene.
-
Malonic Ester Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl acetamidomalonate dropwise at room temperature. After stirring, add the crude 2-bromo-5-(bromomethyl)thiophene from the previous step. Heat the reaction mixture to reflux and maintain for several hours until the alkylation is complete.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add aqueous hydrochloric acid (e.g., 6M HCl) to the residue and heat to reflux. This step hydrolyzes both the esters and the acetamide group, followed by decarboxylation to yield the racemic amino acid hydrochloride.
-
Purification and Resolution: Cool the acidic solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude racemic amino acid. Filter and dry the solid. The enantiomers can be separated via enzymatic resolution. For example, the N-acetylated racemic mixture can be treated with an acylase enzyme that selectively hydrolyzes the L-enantiomer, allowing for separation from the unreacted N-acetyl-D-amino acid, which can then be deprotected to yield the final (R)-product.
Characterization Methodology
Trustworthiness Insight: A multi-faceted analytical approach is essential to confirm the identity, purity, and stereochemistry of the final compound. Each technique provides a piece of a self-validating analytical puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O with DCl, or DMSO-d₆). Expect to see characteristic signals for the thiophene ring protons (two doublets), the α-proton, and the β-methylene protons. The coupling patterns and chemical shifts confirm the connectivity.[10]
-
¹³C NMR: Provides confirmation of the carbon skeleton, with distinct signals for the carboxyl carbon, the α- and β-carbons, and the four unique carbons of the bromothiophene ring.[10]
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI). The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺ (250.9535 Da).[4] The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a definitive feature, showing two peaks separated by ~2 Da.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: Use a reverse-phase column (e.g., C18) with a mobile phase of water and acetonitrile containing an additive like trifluoroacetic acid (TFA). A single major peak indicates high purity.
-
Chiral HPLC: To confirm enantiomeric purity, use a chiral stationary phase column specifically designed to separate enantiomers. The sample should show a single peak corresponding to the (R)-enantiomer when compared to a racemic standard.
-
Applications in Research and Drug Development
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is not merely an inert chemical; it is a strategic tool for molecular design.
-
Scaffold for Medicinal Chemistry: The bromothiophene core is a privileged structure that can be elaborated using cross-coupling chemistry to explore structure-activity relationships (SAR). The bromine atom serves as a placeholder or a "handle" for diversification.[1]
-
Peptidomimetics and Non-Natural Peptides: Incorporating this non-natural amino acid into peptides can induce specific secondary structures (e.g., turns or helices), increase proteolytic stability, and modulate binding affinity to biological targets.
-
Prodrug Design: The amino acid structure can be recognized by amino acid transporters in the body, potentially improving the oral absorption and targeted delivery of a parent drug to which it is attached.[][5] The inherent hydrophilicity can also be used to improve the solubility of highly lipophilic drug candidates.[6]
Conclusion
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a multifaceted chemical entity with significant potential for innovation in science. Its physicochemical properties, characterized by inherent hydrophilicity and specific reactivity at both the thiophene ring and the amino acid backbone, make it a highly adaptable building block. A thorough understanding of its stability, synthetic accessibility, and analytical characterization is essential for any researcher aiming to leverage its unique structural attributes in the rational design of new drugs, peptidomimetics, or functional materials.
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